molecular formula C17H30Cl3N3 B12071767 (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride

(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride

Cat. No.: B12071767
M. Wt: 382.8 g/mol
InChI Key: FCIYCAXQLXLLFE-UHFFFAOYSA-N
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Description

(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a chemical compound that features a cyclohexanamine core substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is unique due to its specific structural features that confer selective acetylcholinesterase inhibitory activity. This selectivity makes it a valuable lead compound for developing targeted therapies with minimal side effects .

Properties

Molecular Formula

C17H30Cl3N3

Molecular Weight

382.8 g/mol

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]cyclohexan-1-amine;trihydrochloride

InChI

InChI=1S/C17H27N3.3ClH/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17;;;/h1-5,15-16H,6-14,18H2;3*1H

InChI Key

FCIYCAXQLXLLFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCN(CC2)C3=CC=CC=C3)N.Cl.Cl.Cl

Origin of Product

United States

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